Pyrocatechol sulfate, also known as catechol sulfate, is an organic compound classified as an aryl sulfate. It is derived from catechol, where one of the hydroxyl groups is substituted by a sulfonic acid group, resulting in the molecular formula and a molecular weight of approximately 190.17 g/mol. This compound is primarily recognized for its presence in biological systems and its role as a metabolite. It has been identified in human urine and is linked to dietary intake, particularly from whole grains and certain fruits such as berries .
Pyrocatechol sulfate is being explored as a potential biomarker for various diseases and conditions. Its presence in biological fluids like blood and urine might offer insights into underlying physiological processes. For example, studies suggest its potential as a biomarker for:
Recent research suggests that pyrocatechol sulfate might be a metabolite produced by gut bacteria. Studying its levels and variations could offer insights into the composition and function of the gut microbiome, potentially leading to a better understanding of its role in health and disease.
The general reaction for the formation of pyrocatechol sulfate from catechol can be represented as follows:
This reaction illustrates the substitution of a hydroxyl group by a sulfonic acid group.
Pyrocatechol sulfate exhibits various biological activities. It has been studied for its potential role as a biomarker for dietary intake, particularly in assessing whole grain consumption. Research indicates that it may be associated with metabolic pathways linked to antioxidant activity and detoxification processes in the body . Furthermore, pyrocatechol sulfate has been implicated in the modulation of cellular signaling pathways due to its interactions with proteins and enzymes .
The synthesis of pyrocatechol sulfate typically involves the sulfation of catechol using sulfuric acid or related sulfonating agents. Common methods include:
Pyrocatechol sulfate finds applications in various fields:
Studies have shown that pyrocatechol sulfate interacts with several biological molecules, including proteins and enzymes. Its ability to form adducts with sulfhydryl groups suggests potential implications in redox biology and cellular signaling pathways. Additionally, it has been investigated for its role in modulating oxidative stress responses within cells .
Pyrocatechol sulfate shares structural similarities with other phenolic compounds and their sulfated derivatives. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Catechol | Parent compound; two hydroxyl groups | |
Guaiacol | Methyl ether derivative of catechol | |
Hydroquinone | Para isomer; used as an antioxidant | |
Phenol | Simple aromatic compound; precursor to many derivatives | |
2-Hydroxybenzenesulfonic acid | Sulfated derivative; used in industrial applications |
Uniqueness of Pyrocatechol Sulfate: Unlike these compounds, pyrocatechol sulfate's unique feature lies in its sulfonic acid substitution, which enhances its solubility and reactivity, making it particularly relevant in biological contexts as a metabolite linked to dietary intake.
Pyrocatechol sulfate possesses the molecular formula C₆H₆O₅S with a molecular weight of 190.17 grams per mole [1] [2]. The compound exhibits an average mass of 190.169 daltons and a monoisotopic mass of 189.993594 daltons [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxyphenyl hydrogen sulfate, reflecting its structural composition [1] [2].
The structural architecture of pyrocatechol sulfate centers around an ortho-dihydroxybenzene core, which is characteristic of catechol derivatives [35]. The ortho-dihydroxybenzene moiety consists of a benzene ring with two hydroxyl groups positioned adjacently at the first and second carbon positions [35]. In pyrocatechol sulfate, one of these hydroxyl groups remains free, while the other is substituted with a sulfate group through an ester linkage [1] [2].
The sulfate group in pyrocatechol sulfate exhibits the characteristic tetrahedral geometry of sulfate ions, with the sulfur atom centrally positioned and surrounded by four oxygen atoms [36] [39]. The sulfate moiety carries a formal charge of -1 in the physiological form of the compound, contributing to its ionic character and water solubility [2]. The complete structural representation can be expressed through the SMILES notation: C1=CC=C(C(=C1)O)OS(=O)(=O)O [3].
Property | Value |
---|---|
Molecular Formula | C₆H₆O₅S |
Molecular Weight | 190.17 g/mol |
IUPAC Name | 2-hydroxyphenyl hydrogen sulfate |
CAS Registry Number | 4918-96-1 |
InChI Key | MZPWKJZDOCIALD-UHFFFAOYSA-N |
Pyrocatechol sulfate typically appears as a white to off-white crystalline solid under standard conditions [5]. The presence of the sulfate group significantly enhances the compound's water solubility compared to its parent molecule catechol, making it highly soluble in aqueous media [5] . This enhanced solubility results from the polar nature of the sulfate group, which facilitates hydrogen bonding and ionic interactions with water molecules [36].
The thermal stability of pyrocatechol sulfate is influenced by the presence of both the aromatic catechol core and the sulfate ester linkage [16]. Sulfate esters generally demonstrate stability under normal storage conditions but may undergo thermal decomposition when subjected to elevated temperatures [27]. The compound's thermal behavior is expected to follow patterns similar to other phenolic sulfate esters, with decomposition occurring through hydrolysis of the sulfate-phenol bond and subsequent fragmentation of the aromatic system [27] [30].
While specific density values for pyrocatechol sulfate are not extensively documented in the literature, related catechol derivatives typically exhibit densities in the range of 1.3-1.6 grams per cubic centimeter [11] [14]. The incorporation of the sulfate group is expected to increase the overall density compared to the parent catechol molecule due to the additional mass and ionic character [11].
Physical Property | Value/Description |
---|---|
Physical State | White to off-white crystalline solid |
Water Solubility | Highly soluble |
Thermal Stability | Stable at room temperature, decomposes upon heating |
Color | Colorless to white |
The chemical properties of pyrocatechol sulfate are governed by the presence of both the phenolic hydroxyl group and the sulfate ester functionality [16] [20]. The remaining free hydroxyl group on the aromatic ring contributes to the compound's acidic character, with acidity values expected to be similar to those of substituted catechols [20]. The presence of the electron-withdrawing sulfate group is likely to influence the acidity of the free hydroxyl group, potentially increasing its acidic strength compared to unsubstituted catechol [20].
Pyrocatechol sulfate demonstrates susceptibility to hydrolysis reactions, particularly under alkaline conditions or in the presence of specific enzymes [16]. The hydrolysis behavior follows typical patterns observed for aryl sulfate esters, where the sulfate-oxygen bond can be cleaved to regenerate the parent catechol molecule and release sulfate ions [16]. This hydrolytic process is pH-dependent, with increased rates observed under basic conditions [16].
The reactivity profile of pyrocatechol sulfate includes its potential for oxidation reactions characteristic of catechol derivatives [17] [20]. The free hydroxyl group can participate in redox chemistry, leading to the formation of quinone intermediates under oxidizing conditions [17] [20]. Additionally, the compound may undergo complexation reactions with metal ions, similar to other catechol-containing molecules [20].
The stability of pyrocatechol sulfate in aqueous solutions is influenced by pH, temperature, and the presence of catalytic species [16] [17]. Under physiological conditions, the compound demonstrates reasonable stability, although it may undergo slow hydrolysis over extended periods [16]. The presence of amine-containing molecules can accelerate certain degradation pathways, as observed with related catechol compounds [17].
Nuclear magnetic resonance spectroscopy provides valuable structural information for pyrocatechol sulfate [22] [24]. In proton nuclear magnetic resonance spectra, the aromatic protons of the benzene ring typically appear in the chemical shift range of 6.5-7.4 parts per million [22] [25]. The specific chemical shifts of individual aromatic protons depend on their electronic environment and the substitution pattern on the benzene ring [22] [24]. The hydroxyl proton may appear as an exchangeable signal, often observed as a broad peak that can disappear upon deuterium oxide exchange [25].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the characteristic range of 110-150 parts per million [22] [24]. The carbon atom bearing the sulfate group typically exhibits a distinct chemical shift compared to other aromatic carbons due to the deshielding effect of the sulfate substituent [22] [24]. The sulfur-bearing carbon of the sulfate group itself may appear in the range of 170-180 parts per million, although this signal is often weak due to the ionic nature of the sulfate group [24].
Infrared spectroscopy provides characteristic absorption bands that aid in the identification and characterization of pyrocatechol sulfate [23] [24]. The sulfate group exhibits strong absorption bands in the region of 1150-1300 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [24] [26]. The free hydroxyl group displays a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of phenolic hydroxyl groups [23] [26]. Aromatic carbon-carbon stretching vibrations appear around 1580-1600 wavenumbers [24].
Mass spectrometry analysis of pyrocatechol sulfate typically employs electrospray ionization techniques, with negative ion mode often providing better sensitivity due to the anionic nature of the sulfate group [3]. The molecular ion peak appears at mass-to-charge ratio 189 in negative ion mode ([M-H]⁻) and at 191 in positive ion mode ([M+H]⁺) [3]. Collision-induced dissociation experiments may reveal characteristic fragmentation patterns, including loss of the sulfate group to generate the catechol molecular ion [3].
Spectroscopic Technique | Key Characteristics |
---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-7.4 ppm |
¹³C Nuclear Magnetic Resonance | Aromatic carbons: 110-150 ppm |
Infrared Spectroscopy | S=O stretch: 1150-1300 cm⁻¹; O-H stretch: 3200-3600 cm⁻¹ |
Mass Spectrometry | [M-H]⁻ at m/z 189; [M+H]⁺ at m/z 191 |
Ultraviolet Spectrophotometry | Characteristic absorption around 274 nm |